3,3-dimethyl-2-oxobutyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
3,3-DIMETHYL-2-OXOBUTYL 2-(3-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalimide moiety and a chlorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(3-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalimide Moiety: This step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the phthalimide intermediate.
Formation of the Ester Linkage: The final step involves the esterification of the phthalimide intermediate with 3,3-dimethyl-2-oxobutyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 2-(3-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 2-(3-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(3-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar phthalimide moieties.
Chlorophenyl Compounds: Compounds containing chlorophenyl groups.
Uniqueness
3,3-DIMETHYL-2-OXOBUTYL 2-(3-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H18ClNO5 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H18ClNO5/c1-21(2,3)17(24)11-28-20(27)12-7-8-15-16(9-12)19(26)23(18(15)25)14-6-4-5-13(22)10-14/h4-10H,11H2,1-3H3 |
InChI Key |
SGSVDHHUTIFEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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